molecular formula C21H22N2O3S B2531816 Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1242968-85-9

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2531816
CAS RN: 1242968-85-9
M. Wt: 382.48
InChI Key: UYLBILUABUJZRK-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antifungal Properties EMDHQC belongs to the class of dihydroquinolinones, which have been explored for their antibacterial and antifungal activities.
  • Heavy Oil Recovery in Petroleum Engineering

    • Collaborate with petroleum engineers to investigate its potential as a surfactant or viscosity modifier in polymer flooding processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with ethyl chloroformate.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-(methylthio)benzaldehyde with ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1242968-85-9

Product Name

Ethyl 8-methyl-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C21H22N2O3S

Molecular Weight

382.48

IUPAC Name

ethyl 8-methyl-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3S/c1-4-26-21(25)17-19(22-12-14-8-10-15(27-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)

InChI Key

UYLBILUABUJZRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)SC

solubility

not available

Origin of Product

United States

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